{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid
Description
{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid is a thioacetic acid derivative featuring a (2,2-dimethylhydrazino)carbonothioyl substituent. The dimethylhydrazino group introduces steric hindrance and basicity, while the carbonothioylthio linkage enables nucleophilic reactions and metal coordination .
Properties
IUPAC Name |
2-(dimethylaminocarbamothioylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c1-7(2)6-5(10)11-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGFASAVALOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid typically involves the reaction of 2,2-dimethylhydrazine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or hydrazines.
Substitution: The hydrazino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in the formation of complex molecules, making it valuable in the development of new chemical compounds.
Biology
In biological research, this compound can be used to study the effects of hydrazino and thio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid has potential applications in drug development. Its reactivity and ability to form stable complexes with metal ions make it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid involves its interaction with various molecular targets. The hydrazino group can form stable complexes with metal ions, while the thio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)
- Structure: Contains a thiazolidinone ring and a quinazolinone moiety.
- Applications : Primarily explored in medicinal chemistry for kinase inhibition.
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic Acid
- Structure : Piperazine ring replaces dimethylhydrazine.
- Key Differences : The piperazine group is more basic (pKa ~9.8) than dimethylhydrazine (pKa ~7.5), altering solubility and pharmacokinetics. The tertiary amines in piperazine enhance salt formation, improving bioavailability in acidic environments .
2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives
- Structure: Quinoline substituent with variable R groups (e.g., alkoxy, sodium salts).
- Key Differences: Quinoline’s aromaticity facilitates π-π stacking, while sodium salts (e.g., QAC-5) increase water solubility. Sodium salts exhibit higher toxicity (15–20% reduction in sperm motility) due to enhanced bioavailability .
RAFT Agents and Polymer Chemistry Analogues
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic Acid (CVPTTC)
- Structure: Trithiocarbonate group with cyano and carboxylic acid termini.
- Key Differences: The trithiocarbonate group enables reversible addition-fragmentation chain transfer (RAFT) polymerization. The target compound’s hydrazino group may limit its utility in polymerization but enhance metal-binding applications .
DDMAT (S-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate)
- Structure : Long dodecyl chain and trithiocarbonate group.
- Key Differences : The dodecyl chain increases lipophilicity (logP ~6.2) compared to the target compound’s logP (estimated ~2.5). This affects aggregation behavior in aqueous solutions .
2-(Tetradecylthio)acetic Acid
- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A).
- Comparison: The dimethylhydrazino group in the target compound may introduce hydrazine-related toxicity (e.g., hepatotoxicity), necessitating stricter handling protocols compared to alkylthio derivatives .
Physicochemical Properties
| Compound | Molecular Weight | Substituent Group | logP (Predicted) | Key Applications |
|---|---|---|---|---|
| Target Compound | 235.3 g/mol | 2,2-Dimethylhydrazino | ~2.5 | Chelation, drug design |
| 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic Acid | 234.3 g/mol | Piperazine | ~1.8 | Pharmaceuticals, solubility enhancement |
| DDMAT | 362.6 g/mol | Dodecyl chain | ~6.2 | RAFT polymerization |
| QAC-5 (Sodium Salt) | ~280 g/mol | Quinoline, sodium | ~1.2 | Plant growth stimulation |
Biological Activity
{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, particularly focusing on its pharmacological properties and applications in medicinal chemistry.
Synthesis of the Compound
The synthesis of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid typically involves the reaction of 2,2-dimethylhydrazine with carbon disulfide followed by acetic acid. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly its potential as an antischistosomal agent and its cytotoxic effects against cancer cells.
Antischistosomal Activity
Recent research has indicated that derivatives of dithiocarbazates, structurally related to {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid, exhibit significant antischistosomal activity against Schistosoma mansoni. In vitro studies have shown that these compounds can achieve effective concentrations in the low micromolar range (around 5 µM) . The mechanism of action appears to involve disruption of the parasite's cellular processes, potentially through interference with thiol metabolism.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid exhibits selective toxicity towards various cancer cell lines. For instance, studies on HeLa cells (cervical cancer) and U87MG cells (glioblastoma) indicate that the compound induces apoptosis at specific concentrations. The IC50 values for these cell lines were found to be significantly lower compared to non-cancerous cell lines, suggesting a degree of selectivity .
Case Studies
-
Case Study on Antischistosomal Efficacy :
- Objective : To evaluate the efficacy of dithiocarbazate derivatives against S. mansoni.
- Methodology : In vitro assays were conducted using cultured schistosomes.
- Results : The study found that modifications to the dithiocarbazate structure enhanced antischistosomal activity significantly.
-
Cytotoxicity in Cancer Models :
- Objective : To assess the cytotoxic effects on HeLa and U87MG cells.
- Methodology : MTT assays were performed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : Notable reductions in cell viability were observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
Summary of Findings
The biological activity of {[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid suggests promising avenues for further research. Its potential as an antischistosomal agent and its selective cytotoxicity towards cancer cells highlight its relevance in drug discovery.
| Activity Type | Target | IC50 / Effective Concentration |
|---|---|---|
| Antischistosomal | S. mansoni | ~5 µM |
| Cytotoxicity | HeLa Cells | <10 µM |
| Cytotoxicity | U87MG Cells | <10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
